molecular formula C11H12FN3 B1441576 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine CAS No. 1354957-77-9

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine

Cat. No.: B1441576
CAS No.: 1354957-77-9
M. Wt: 205.23 g/mol
InChI Key: XTPXCQGSYYHOKN-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, attached to a fluorophenyl group and an ethan-1-amine group .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structures : The compound has been synthesized and its structures characterized using X-ray single crystal structure determination, indicating dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).

  • Process Development for Antibacterial Candidates : A scalable and environmentally benign route has been developed for the synthesis of novel oxazolidinone antibacterial candidates, using a pyrazolyl compound as a key intermediate (Yang et al., 2014).

  • Antimicrobial Activity : Schiff’s base, azetidinones, and thiazolidinones derivatives synthesized from pyrazolyl compounds have demonstrated excellent to good antibacterial activity (Mistry et al., 2016).

  • Molecular Docking and Nonlinear Optics : Studies including molecular docking have indicated that pyrazolyl compounds might exhibit inhibitory activity against TPII and act as anti-neoplastic agents. Their potential role in nonlinear optics was also explored (Mary et al., 2015).

Polymerization and Material Science Applications

  • Modification of Hydrogels : Pyrazolylamine compounds have been used to modify poly vinyl alcohol/acrylic acid hydrogels, increasing their thermal stability and showing promise for medical applications (Aly & El-Mohdy, 2015).

  • Catalysis in Polymerization : Pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes have been utilized in catalyzing the oligomerization and polymerization of ethylene, showing the versatility of these compounds in polymer science (Obuah et al., 2014).

  • Zinc Carboxylate Complexes in CO2 Copolymerization : Zinc complexes of pyrazolyl compounds have been effective catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting their role in environmentally friendly polymer production (Matiwane et al., 2020).

Cytotoxicity and Potential Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines : Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have shown significant cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2018).

Miscellaneous Applications

  • Heterocyclic Analogs Synthesis : The compound has been involved in the synthesis of bio-active heterocyclic analogs with potential applications in various fields (Kozlov & Gusak, 2007).

  • Photophysical Investigation : Pyrazoline derivatives have been investigated for their photophysical properties, indicating their use as fluorescent chemosensors for metal ion detection (Khan, 2020).

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-9-1-3-11(4-2-9)15-8-6-10(14-15)5-7-13/h1-4,6,8H,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPXCQGSYYHOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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